REACTION_CXSMILES
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[Cl-].[NH4+:2].[Br:3][C:4]1[C:9]([F:10])=[CH:8][CH:7]=[C:6]([N+:11]([O-])=O)[C:5]=1CN.[CH3:16]O.O>[Fe]>[Br:3][C:4]1[C:9]([F:10])=[CH:8][CH:7]=[C:6]([NH2:11])[C:5]=1[NH:2][CH3:16] |f:0.1,3.4|
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Name
|
|
Quantity
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6.24 g
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Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
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Name
|
|
Quantity
|
4.84 g
|
Type
|
reactant
|
Smiles
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BrC1=C(C(=CC=C1F)[N+](=O)[O-])CN
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Name
|
|
Quantity
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320 mL
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Type
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reactant
|
Smiles
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CO.O
|
Name
|
|
Quantity
|
4.34 g
|
Type
|
catalyst
|
Smiles
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[Fe]
|
Name
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resultant mixture
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Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
at reflux for 24 h
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Duration
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24 h
|
Type
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CUSTOM
|
Details
|
The solid material was removed by filtration
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Type
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CONCENTRATION
|
Details
|
the filtrate concentrated to approximately ⅓ volume
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Type
|
CUSTOM
|
Details
|
This mixture was partitioned between DCM (3×) and water
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Type
|
DRY_WITH_MATERIAL
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Details
|
the combined DCM extracts were dried (Na2SO4)
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by chromatography (SiO2, eluting with 0-5% methanol in DCM)
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=CC=C1F)N)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.99 g | |
YIELD: PERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |